H-L-Ser(Propargyl)-OH*HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Ser(Propargyl)-OH*HCl typically involves the protection of serine followed by the introduction of a propargyl group. The process can be summarized as follows:
Protection of Serine: Serine is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of Propargyl Group: The protected serine is then reacted with propargyl bromide in the presence of a base to introduce the propargyl group.
Deprotection: The protecting group is removed to yield H-L-Ser(Propargyl)-OH.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-L-Ser(Propargyl)-OH*HCl undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound makes it suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Major Products
Triazoles: Formed through click chemistry reactions with azides.
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
H-L-Ser(Propargyl)-OH*HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and in the development of new chemical processes
Mechanism of Action
The mechanism of action of H-L-Ser(Propargyl)-OH*HCl is primarily based on its ability to participate in click chemistry reactions. The alkyne group in the compound reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
H-L-Ser(Propargyl)-OH: The non-hydrochloride form of the compound.
Other Alkyne-Containing Compounds: Such as propargyl glycine and propargyl cysteine
Uniqueness
H-L-Ser(Propargyl)-OH*HCl is unique due to its specific structure, which combines the properties of serine with an alkyne group. This makes it particularly useful in click chemistry reactions and in the synthesis of complex molecules .
Properties
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGTBHNDWZTLL-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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